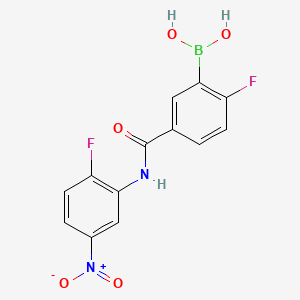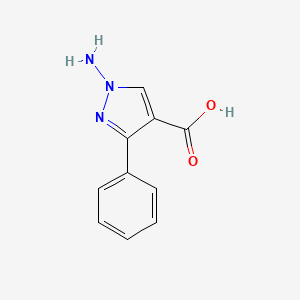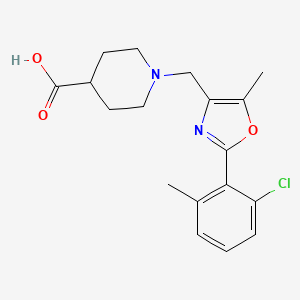
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a chlorinated aromatic ring
Vorbereitungsmethoden
The synthesis of 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclocondensation reaction involving a suitable precursor such as a 2-chloro-6-methylphenyl derivative and a methyl-substituted oxazole precursor.
Attachment of the piperidine ring: The oxazole intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound.
Introduction of the carboxylic acid group:
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorinated aromatic ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Industry: It is used in the synthesis of other complex organic compounds and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(2-Chloro-6-methylphenyl)-5-methyloxazole: This compound lacks the piperidine and carboxylic acid groups, making it less versatile in certain applications.
Piperidine-4-carboxylic acid derivatives: These compounds have similar structural features but may differ in their specific functional groups, leading to different reactivity and applications.
Oxazole derivatives: Compounds with an oxazole ring but different substituents can have varying properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C18H21ClN2O3 |
|---|---|
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
1-[[2-(2-chloro-6-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-4-3-5-14(19)16(11)17-20-15(12(2)24-17)10-21-8-6-13(7-9-21)18(22)23/h3-5,13H,6-10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
YTYXEFSUDSVVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


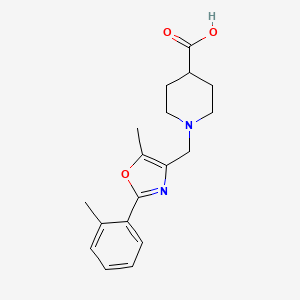

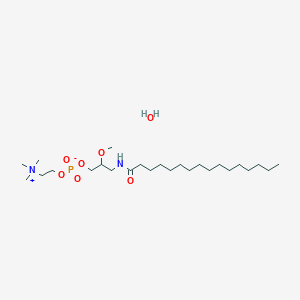
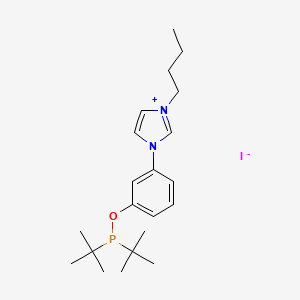
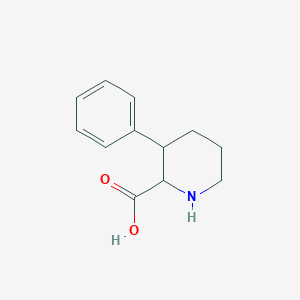
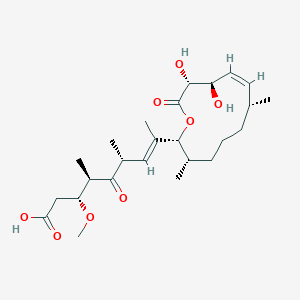
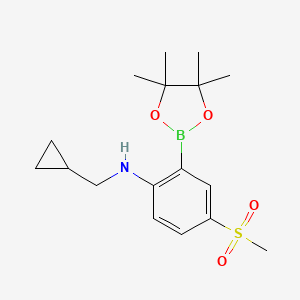

![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)


